![molecular formula C13H13NO2S B1395100 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester CAS No. 885278-51-3](/img/structure/B1395100.png)
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester
Overview
Description
The compound “2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester” is an ester derivative of a thiazole carboxylic acid. Thiazoles are a type of heterocyclic compound that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom. The “O-Tolyl” part refers to an ortho-methylphenyl group, which is a type of aromatic ring with a methyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring attached to a carboxylic acid ethyl ester group and an o-tolyl group. The exact structure would depend on the positions of these groups on the thiazole ring .Chemical Reactions Analysis
As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and an alcohol. The aromatic rings in the structure could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an aromatic compound with polar functional groups, it would likely have moderate polarity .Scientific Research Applications
Pharmaceutical Research
Thiazole derivatives are known for their therapeutic importance, with applications in the development of anticancer drugs such as tiazofurin. Given the structural similarity, “2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester” could potentially be explored for its anticancer properties or as a precursor in synthesizing new anticancer agents .
Agricultural Applications
Compounds with a thiazole core have been utilized in agriculture, possibly as fungicides or growth regulators. The subject compound may serve a role in the synthesis of such agricultural chemicals .
Material Science
Thiazole derivatives have found use in the manufacture of light-emitting diodes (LEDs), photochromes, and molecular switches. The compound could be investigated for its electrical properties and suitability in these applications .
Bioluminescence Research
Thiazolines, closely related to thiazoles, are significant in bioluminescent processes, such as those found in fireflies. Research into “2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester” could contribute to understanding and synthesizing bioluminescent materials .
Catalysis
Thiazole-based compounds can act as ligands in coupling reactions catalyzed by transition metals, suggesting that the compound could be studied for its catalytic properties or as a ligand in various chemical reactions .
Dye Synthesis
Thiazoles are used in dyes and their metal complexes. The compound could be researched for its potential use in dye synthesis or as a component of dye-metal complexes .
Antibacterial and Antioxidant Research
Recent studies have synthesized thiazole-based Schiff base derivatives for antibacterial and antioxidant activities. “2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester” might be explored for similar biological activities .
Future Directions
properties
IUPAC Name |
ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIWJDSCQBOTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695239 | |
Record name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester | |
CAS RN |
885278-51-3 | |
Record name | Ethyl 2-(2-methylphenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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